

Introduction: The Architectural Significance of Spirocyclic Heterocycles

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Compound of Interest

Compound Name: 8-Oxa-5-azaspiro[3.5]nonane

CAS No.: 602326-48-7

Cat. No.: B1396203

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In the landscape of modern drug discovery and materials science, molecular architecture is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid, three-dimensional topology that is increasingly sought after by medicinal chemists.^[1] This unique structural feature can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and aqueous solubility.^{[1][2]} The introduction of heteroatoms like nitrogen and oxygen into these scaffolds, creating structures such as **8-Oxa-5-azaspiro[3.5]nonane**, further expands their utility by introducing sites for hydrogen bonding and altering polarity.^{[3][4]}

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of **8-Oxa-5-azaspiro[3.5]nonane**. We will move beyond rote procedural descriptions to explore the causal logic behind the selection of specific analytical methods and the interpretation of the resulting data. The workflow described herein is designed as a self-validating system, where the convergence of data from orthogonal techniques provides unambiguous confirmation of the molecular structure.

Molecular Blueprint: Foundational Data

Before commencing experimental analysis, it is crucial to establish a theoretical framework based on the compound's known properties.



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This foundational data serves as our primary reference against which all experimental results will be compared.

Strategic Workflow for Structural Confirmation

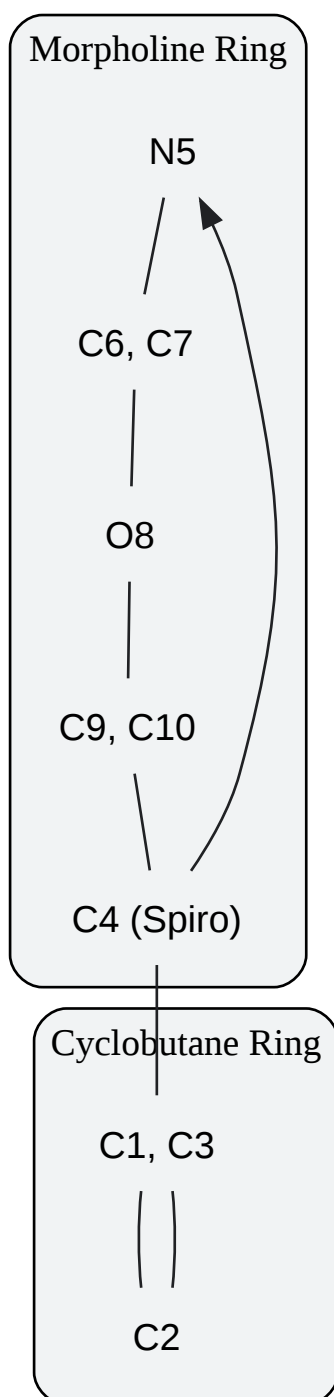
The definitive elucidation of **8-Oxa-5-azaspiro[3.5]nonane**'s structure relies on a synergistic workflow. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to an irrefutable conclusion.



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Caption: Key structural regions of **8-Oxa-5-azaspiro[3.5]nonane** for NMR analysis.

¹H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum will reveal the number of unique proton environments and their neighboring relationships through spin-spin coupling. The symmetry of the molecule will simplify the spectrum.

Predicted ^1H NMR Chemical Shifts and Splitting Patterns:



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^{13}C NMR Spectroscopy: The Carbon Backbone

The ^{13}C NMR spectrum will confirm the number of unique carbon environments.

Predicted ^{13}C NMR Chemical Shifts:



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2D NMR (COSY & HSQC): Connecting the Dots

- COSY (Correlation Spectroscopy): This experiment is essential to confirm which protons are coupled to each other. We expect to see a strong correlation between the signals at ~2.8 ppm (-CH₂-N-) and ~3.7 ppm (-CH₂-O-), confirming the morpholine ring structure. Correlations within the complex multiplet at ~1.8-2.2 ppm will confirm the cyclobutane ring connectivity.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is the definitive tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton triplet at ~3.7 ppm will show a cross-peak to the carbon signal at ~70 ppm, unambiguously assigning it as the -CH₂-O- group.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical; CDCl₃ is standard, but CD₃OD may be preferred if proton exchange of the N-H is desired.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure adequate spectral width and resolution.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (~1024 or more) may be necessary due to the lower natural abundance of ¹³C.
- 2D NMR Acquisition: Run standard COSY and HSQC experiments using the instrument's predefined parameter sets.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H spectrum and pick peaks for all spectra.
- Interpretation: Correlate all spectra to build the final structural assignment, as detailed above.

Part 3: Infrared (IR) Spectroscopy – Identifying Key Bonds

Expertise & Causality: While NMR and MS provide the core structural framework, IR spectroscopy offers rapid confirmation of key functional groups. For **8-Oxa-5-azaspiro[3.5]nonane**, we are looking for characteristic vibrations of the C-O, C-N, N-H, and C-H bonds. The presence and position of these bands provide orthogonal validation of the functional groups identified by other means.

Predicted IR Absorption Bands:



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Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal. No further preparation is typically needed, making this a very rapid technique.
- **Background Scan:** With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Apply the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: Identify the major absorption bands and compare them to the predicted values to confirm the presence of the key functional groups.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of **8-Oxa-5-azaspiro[3.5]nonane** is complete when the data from all three techniques converge to support a single, unambiguous structure.

- HRMS confirms the molecular formula is $C_7H_{13}NO$.
- IR Spectroscopy confirms the presence of an N-H group, an ether (C-O-C) linkage, and aliphatic C-H bonds.
- NMR Spectroscopy provides the definitive atomic connectivity, showing the spirocyclic junction between a cyclobutane ring and a morpholine ring, and allows for the full assignment of every proton and carbon in the molecule.

This methodical, multi-faceted approach ensures the highest degree of confidence in the assigned structure, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

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